(3-Methylsulfonylcyclobutyl)methanamine;hydrochloride

Description

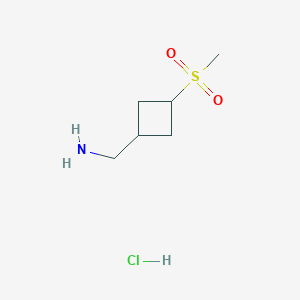

(3-Methylsulfonylcyclobutyl)methanamine hydrochloride is a cyclobutane-derived amine salt featuring a methylsulfonyl substituent on the cyclobutyl ring. The methylsulfonyl group is a strong electron-withdrawing substituent, which may enhance solubility in polar solvents and influence reactivity in synthetic applications.

Properties

IUPAC Name |

(3-methylsulfonylcyclobutyl)methanamine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO2S.ClH/c1-10(8,9)6-2-5(3-6)4-7;/h5-6H,2-4,7H2,1H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LMJXULLQZCMRFP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1CC(C1)CN.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14ClNO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.70 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Methylsulfonylcyclobutyl)methanamine;hydrochloride typically involves the reaction of cyclobutylmethanamine with methylsulfonyl chloride under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction . The product is then purified through recrystallization or other suitable methods to obtain the desired compound in high purity .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. Quality control measures are implemented to maintain the purity and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions

(3-Methylsulfonylcyclobutyl)methanamine;hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones under specific conditions.

Reduction: Reduction reactions can convert the sulfonyl group to a sulfide group.

Substitution: The compound can undergo nucleophilic substitution reactions, where the amine group is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like alkyl halides or acyl chlorides are employed in substitution reactions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Sulfides.

Substitution: Various substituted amines depending on the nucleophile used.

Scientific Research Applications

(3-Methylsulfonylcyclobutyl)methanamine;hydrochloride has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor in drug development.

Industry: It is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (3-Methylsulfonylcyclobutyl)methanamine;hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity . This interaction can lead to various biological effects, depending on the target and the context of the interaction .

Comparison with Similar Compounds

Structural and Physicochemical Properties

Key Structural Features :

- Cyclobutyl Core : Provides steric constraint compared to linear or aromatic analogs.

- Substituent Effects : Methylsulfonyl (electron-withdrawing) vs. phenyl, heterocyclic, or alkoxy groups.

Table 1: Comparative Analysis of Selected Methanamine Hydrochlorides

Notes:

- Solubility Trends: Methylsulfonyl and trifluoromethyl substituents enhance polarity, favoring solubility in methanol or DMSO compared to aryl analogs (e.g., p-tolylmethanamine HCl, soluble in toluene ).

Spectral Data and Electronic Effects

- ¹H NMR : Methanamine protons (CH₂NH₂) in cyclobutyl derivatives resonate at δ 3.2–3.5, influenced by electron-withdrawing groups (e.g., methylsulfonyl) shifting signals upfield compared to electron-donating groups (e.g., methoxy in 4-methoxyphenylmethanamine HCl, δ 3.7–4.0) .

- ¹³C NMR: Cyclobutyl carbons appear at δ 25–35, while sulfonyl or trifluoromethyl substituents deshield adjacent carbons (e.g., δ 52–64 for CH₂NH₂ in thienopyranyl analogs ).

Biological Activity

(3-Methylsulfonylcyclobutyl)methanamine;hydrochloride is a compound with significant potential in various biological applications. This article explores its biological activity, including mechanisms of action, effects on different biological systems, and relevant research findings.

- Molecular Formula: C6H14ClNO2S

- Molecular Weight: 199.69 g/mol

- IUPAC Name: this compound

The compound is synthesized through the reaction of cyclobutylmethanamine with methylsulfonyl chloride, typically in the presence of a base like triethylamine to neutralize hydrochloric acid produced during the reaction.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. These interactions can modulate enzyme activities and cellular pathways, potentially influencing various physiological processes. The precise mechanisms depend on the biological context and the specific targets involved.

Antimicrobial Activity

Research indicates that this compound exhibits antibacterial , antifungal , and antiproliferative properties. Studies have shown its effectiveness against various pathogens, suggesting its potential role in treating infections and inhibiting tumor growth.

- Antibacterial Effects: The compound has demonstrated activity against both Gram-positive and Gram-negative bacteria. For example, it has been tested against Staphylococcus aureus and Escherichia coli, showing promising results in inhibiting bacterial growth.

- Antifungal Effects: Preliminary studies suggest antifungal properties, although further research is needed to establish specific efficacy against various fungal strains.

- Antiproliferative Effects: The compound has been evaluated for its ability to inhibit cancer cell proliferation. In vitro assays have indicated significant reductions in cell viability in several cancer cell lines, including those derived from breast and lung cancers.

Case Studies

- In Vitro Studies on Cancer Cell Lines:

-

Antibacterial Testing:

- In a comparative study, the compound was tested alongside established antibiotics against methicillin-resistant strains of Staphylococcus aureus (MRSA). Results showed that it could enhance the efficacy of certain antibiotics, suggesting potential for use in combination therapies.

Comparative Analysis with Similar Compounds

| Compound Name | Structure | Biological Activity |

|---|---|---|

| (3-Methylsulfanylcyclobutyl)methanamine;hydrochloride | Similar cyclobutyl structure | Different reactivity and activity profile |

| (3-Methanesulfonylcyclobutyl)methanamine;hydrochloride | Similar structure with varied stereochemistry | Potentially different biological effects |

The unique structure of this compound contributes to its distinct biological activities compared to similar compounds.

Applications in Medicine and Industry

The compound's diverse biological activities make it a candidate for several applications:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.